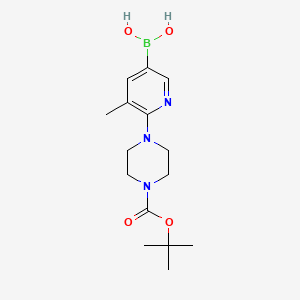

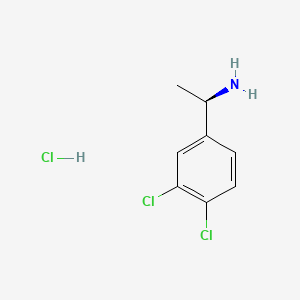

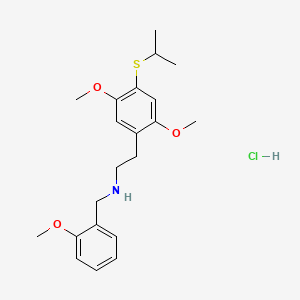

(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

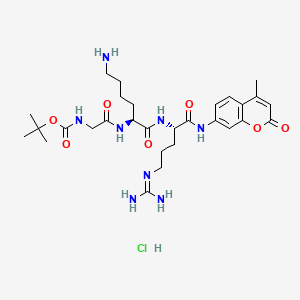

(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride, also known as (R)-3,4-dichloroamphetamine hydrochloride, is an amphetamine derivative that has been used in scientific research for many years. It is a potent stimulant and has been studied for its effects on the central nervous system, as well as its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride has been utilized in various synthetic and characterization studies due to its unique chemical structure. For instance, a series of chalcones possessing N-substituted ethanamine were synthesized, where (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride played a role in the aldol condensation reaction. These compounds exhibited significant antiamoebic activity and were screened for their cytotoxicity against non-small cell lung cancer cell line A549, demonstrating the potential for therapeutic applications (Zaidi et al., 2015).

Biotransformation Studies

Biotransformation processes have employed (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride as a substrate or intermediate. For example, a study described the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone into (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol using a specific Acinetobacter sp. isolate. This process highlighted the enantioselective synthesis of a chiral intermediate with high yield and purity, demonstrating the compound's utility in the production of antifungal agents (Miao et al., 2019).

Enzymatic Synthesis

Enzymatic synthesis methods have also been developed using (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride as a key intermediate. For instance, an efficient synthesis and practical resolution of this compound were described as a crucial step in the production of cinacalcet hydrochloride, highlighting its significance in the pharmaceutical industry for treating conditions such as secondary hyperparathyroidism (Mathad et al., 2011).

Environmental Applications

Research into environmental remediation has also utilized derivatives of (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride. For example, the removal of 2,4-dichlorophenol from wastewater using immobilized horseradish peroxidase demonstrated the compound's role in environmental clean-up efforts, showing its versatility beyond medicinal chemistry (Wang et al., 2015).

Drug Synthesis and Development

Finally, (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride has been a valuable intermediate in the synthesis of various pharmaceuticals. Its applications range from the synthesis of novel antiobesity drugs, like lorcaserin hydrochloride, to the production of key intermediates for painkillers and neuromodulators, showcasing the compound's broad utility in drug development and synthesis (Zhu et al., 2015).

Eigenschaften

IUPAC Name |

(1R)-1-(3,4-dichlorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTRKULQEVDRNO-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{Hydroxy[(2-methyl-2-propanyl)oxy]amino}(oxo)acetic acid](/img/structure/B591753.png)

![1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole;hydrochloride](/img/structure/B591757.png)